4-(3-methyl-3H-diazirin-3-yl)butanoic acid

Overview

Description

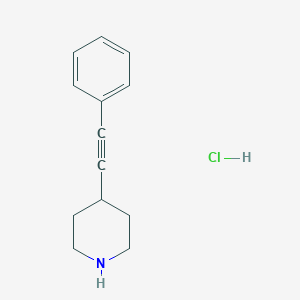

4-(3-methyl-3H-diazirin-3-yl)butanoic acid is a chemical compound with the molecular formula C6H10N2O2 . It is a highly sensitive photocross-linker, activated at 300 nm for the preparation of photoactivatable biological probes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C6H10N2O2/c1-6(7-8-6)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) . This indicates that the molecule consists of a diazirine ring (a three-membered ring containing two nitrogen atoms and one carbon atom) attached to a butanoic acid group .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a melting point of 14-16 degrees Celsius . The compound has a molecular weight of 142.16 .Scientific Research Applications

Thermal Decomposition Studies

The thermal decomposition of compounds similar to 4-(3-methyl-3H-diazirin-3-yl)butanoic acid, such as 3-(3-methyldiazirin-3-yl)propanoic acid, has been investigated, revealing insights into their thermolysis mechanisms. These studies have shown that the reactions are unimolecular and follow linear Arrhenius plots, contributing to the understanding of diazirine thermolysis and carbene formation processes (Stevens, Liu, Soundararajan, & Paike, 1990).

Photoaffinity Labeling

The synthesis of diazirine-tagged compounds, including those related to this compound, has been explored for use in photoaffinity labeling (PAL). This methodology is crucial for understanding biological mechanisms, as diazirine-based compounds can covalently bond to target molecules for subsequent detection (Bender, Huss, Wieczorek, Grond, & Zezschwitz, 2007).

Nitrenic Reactivity

Studies on the nitrenic reactivity of diazirines, including derivatives similar to this compound, have been conducted. These investigations provide insights into the reactivity of these compounds with various reagents, contributing to a better understanding of their chemical behavior and potential applications (Kolářová, Čmolík, Linhart, Martínez, & Martinů, 2013).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of new compounds using diazirine-based structures. For example, the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives starting from natural alkaloids demonstrates the versatility of diazirine-containing compounds in creating diverse chemical libraries (Sandulenko, Ivashchenko, Kravchenko, Tkachenko, & Vvedensky, 2008).

Mechanism of Action

Target of Action

It is known that this compound is a photo-affinity labeling agent, which suggests that it can bind to various biological targets when exposed to ultraviolet light .

Mode of Action

The 4-(3-methyl-3H-diazirin-3-yl)butanoic acid interacts with its targets through a process called photo-affinity labeling. When exposed to ultraviolet light, the compound forms a covalent bond with the target molecule . This allows the compound to permanently mark the target, which can be useful for studying protein-protein interactions.

Biochemical Pathways

Pharmacokinetics

As a small molecule with a molecular weight of 14216 g/mol , it is likely to have good bioavailability.

Result of Action

The molecular and cellular effects of This compound ’s action depend on the specific proteins it targets. By forming a covalent bond with these proteins, the compound can affect their function, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the compound’s photo-affinity labeling property is dependent on the presence of ultraviolet light . Additionally, the compound’s storage temperature and physical form can also affect its stability .

Biochemical Analysis

Biochemical Properties

4-(3-methyl-3H-diazirin-3-yl)butanoic acid plays a significant role in biochemical reactions due to its photo-reactive diazirine group. Upon exposure to UV light, the diazirine ring forms a highly reactive carbene intermediate. This intermediate can covalently bind to nearby biomolecules, such as enzymes, proteins, and nucleic acids, facilitating the study of their interactions and functions. For instance, it has been used to label and identify binding sites on proteins, providing insights into protein-ligand interactions and enzyme mechanisms .

Cellular Effects

The effects of this compound on cells are profound, influencing various cellular processes. This compound can affect cell signaling pathways by covalently modifying signaling proteins, thereby altering their activity. It has been shown to impact gene expression by binding to transcription factors and other DNA-binding proteins, leading to changes in transcriptional activity. Additionally, this compound can influence cellular metabolism by interacting with metabolic enzymes, potentially altering metabolic flux and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of a reactive carbene intermediate upon UV irradiation. This carbene can insert into C-H, N-H, and O-H bonds of biomolecules, forming stable covalent adducts. These interactions can inhibit or activate enzymes, depending on the site of modification. For example, binding to the active site of an enzyme can block substrate access, leading to inhibition, while modification of regulatory sites can enhance enzyme activity. Additionally, the compound can alter gene expression by binding to transcription factors, thereby influencing their ability to regulate target genes .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. The compound is generally stable under normal storage conditions but can degrade upon prolonged exposure to light and heat. In in vitro studies, the covalent modifications induced by the compound are typically stable, allowing for long-term analysis of protein interactions and functions. In vivo studies may show more dynamic effects, with potential degradation and turnover of the modified biomolecules over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with dosage. At low doses, the compound can selectively label target proteins without significant toxicity. At higher doses, it may cause adverse effects, such as cytotoxicity and tissue damage, due to the formation of reactive intermediates. Threshold effects have been observed, where a minimal effective dose is required to achieve specific labeling, while higher doses increase the risk of non-specific interactions and toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism. The compound’s ability to form covalent adducts with metabolic enzymes also provides a tool for studying enzyme function and regulation in metabolic pathways .

Properties

IUPAC Name |

4-(3-methyldiazirin-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(7-8-6)4-2-3-5(9)10/h2-4H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTNAKSVTKFGFQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N=N1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16297-97-5 | |

| Record name | 4-(3-methyl-3H-diazirin-3-yl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B1426148.png)

![1H-Pyrazolo[3,4-B]pyridin-6-amine](/img/structure/B1426152.png)

![{3-Oxabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B1426157.png)

![2-(4-((2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)ethanol](/img/structure/B1426165.png)

![1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-3-amine](/img/structure/B1426167.png)